Idebenone-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

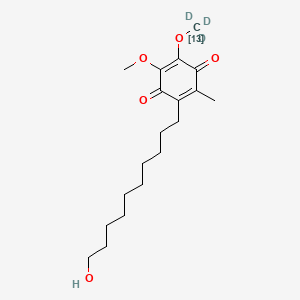

2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuterio(113C)methoxy)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |

InChI Key |

JGPMMRGNQUBGND-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO)OC |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Stability and Degradation Pathways of Idebenone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Idebenone, with a specific focus on its isotopically labeled form, Idebenone-13C,d3. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction to Idebenone and Its Isotopically Labeled Form

Idebenone, chemically known as 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-cyclohexa-2,5-diene-1,4-dione, is a synthetic analogue of coenzyme Q10. It is recognized for its antioxidant properties and its role as an electron carrier in the mitochondrial electron transport chain.[1][2] These characteristics have led to its investigation and use in various neurological and mitochondrial disorders.[3]

This compound is a stable isotope-labeled version of Idebenone, where one of the methoxy carbons is replaced with carbon-13 (¹³C) and the three hydrogens on this methoxy group are replaced with deuterium (d3). This labeled compound is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in bioanalytical methods, allowing for precise quantification in complex biological matrices.

Stability of this compound: Key Considerations

While specific stability studies on this compound are not extensively published, a robust understanding of its stability can be derived from the comprehensive data available for unlabeled Idebenone and the fundamental principles of isotopic labeling.

Chemical Stability: The chemical reactivity and, therefore, the intrinsic stability of this compound are expected to be nearly identical to that of unlabeled Idebenone. The substitution of ¹²C with ¹³C does not alter the chemical properties of the molecule.

Isotopic Label Stability:

-

Carbon-13 Label: The ¹³C isotope is stable and does not undergo radioactive decay. The ¹³C-O bond in the methoxy group is chemically stable and not expected to be cleaved under typical stress conditions.

-

Deuterium (d3) Label: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of reactions that involve the cleavage of this bond. However, the primary degradation pathways of Idebenone identified to date do not appear to involve the direct cleavage of the C-H bonds in the methoxy group. Therefore, a significant kinetic isotope effect on the degradation rate is not anticipated under the conditions described below. H/D exchange of the deuterated methoxy group is unlikely under neutral, basic, oxidative, and photolytic conditions but could potentially occur under strong acidic conditions, although this is not a primary degradation pathway.

Forced Degradation Studies and Degradation Pathways of Idebenone

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Idebenone has been subjected to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The stability of Idebenone under different stress conditions has been investigated, with the following general findings:

-

Alkaline Conditions: Idebenone is highly susceptible to degradation under basic conditions.

-

Acidic Conditions: Significant degradation is also observed under acidic conditions.

-

Oxidative Conditions: The molecule shows susceptibility to oxidative stress.

-

Thermal and Photolytic Conditions: Idebenone is relatively more stable under thermal and photolytic stress compared to hydrolytic and oxidative conditions.[3]

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data on the degradation of unlabeled Idebenone under various stress conditions from a representative study.

| Stress Condition | Reagents and Duration | Temperature | % Degradation | Reference |

| Alkaline Hydrolysis | 1 N NaOH, 48 hours | 50°C | ~83% (17% remaining) | [3] |

| Acidic Hydrolysis | 1 N HCl, 48 hours | 50°C | ~52% (48% remaining) | |

| Oxidative Degradation | 3% H₂O₂, 48 hours | 50°C | ~15% | |

| Photolytic Degradation | Direct Sunlight, 5 days | Ambient | < 10% | |

| Thermal Degradation | N/A | High Temperature | < 10% |

Known Degradation Pathways

Alkaline Degradation Pathway:

Under basic conditions, the primary degradation pathway for Idebenone involves the hydrolysis of one of the methoxy groups, leading to the formation of a hydroxyl group.

-

Degradation Product: 2-hydroxy-5-(10-hydroxydecyl)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione.

-

Mechanism: The proposed mechanism involves a nucleophilic attack by a hydroxide ion on the carbon of the methoxy group, leading to the cleavage of the C-O bond and the subsequent loss of the methoxy group.

Acidic, Oxidative, and Photolytic Degradation Pathways:

While Idebenone degrades under acidic, oxidative, and photolytic conditions, the specific structures of the degradation products are not as well-characterized in the public literature as the alkaline degradation product. Further studies would be required to fully elucidate these pathways.

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies on Idebenone, which can be adapted for this compound.

General Experimental Workflow

Preparation of Stock Solution

A stock solution of Idebenone is typically prepared in a suitable organic solvent, such as methanol, at a concentration of 100 mg/mL.

Stress Conditions

-

Alkaline Hydrolysis:

-

Mix 2 mL of the Idebenone stock solution with 800 µL of 1 N sodium hydroxide (NaOH).

-

Incubate the mixture in the dark at 50°C for a specified period (e.g., 1 to 48 hours).

-

Cool the solution to room temperature and neutralize with 1 N hydrochloric acid (HCl).

-

Dilute with methanol to a target concentration for analysis.

-

-

Acidic Hydrolysis:

-

Mix 2 mL of the Idebenone stock solution with a suitable volume of 1 N HCl.

-

Incubate the mixture in the dark at 50°C for a specified period (e.g., 48 hours).

-

Cool the solution to room temperature and neutralize with 1 N NaOH.

-

Dilute with methanol to a target concentration for analysis.

-

-

Oxidative Degradation:

-

Mix 2 mL of the Idebenone stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate the mixture in the dark at 50°C for 48 hours.

-

Dilute with methanol to a target concentration for analysis.

-

-

Photolytic Degradation:

-

Transfer 2 mL of the Idebenone stock solution into a transparent container.

-

Expose the solution to direct sunlight for an extended period (e.g., 5 days).

-

Dilute with methanol to a target concentration for analysis.

-

-

Thermal Degradation:

-

Place the Idebenone stock solution in a temperature-controlled oven at a high temperature (e.g., 70-80°C) for a specified duration.

-

Cool the solution to room temperature.

-

Dilute with a suitable solvent to a target concentration for analysis.

-

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is commonly employed.

-

Example HPLC Method:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: Isocratic elution with methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 480 nm.

-

For this compound, LC-MS/MS would be the preferred analytical technique to monitor the parent compound and any potential degradation products, as it allows for the differentiation based on mass-to-charge ratio, confirming the integrity of the isotopic labels.

Conclusion

The stability of this compound is intrinsically linked to that of its unlabeled counterpart. The primary degradation pathways for Idebenone involve hydrolysis under acidic and, more significantly, basic conditions, as well as oxidative degradation. The molecule exhibits greater stability under thermal and photolytic stress. The isotopic labels (¹³C and d3) in this compound are not expected to significantly alter its chemical stability or degradation pathways under typical forced degradation conditions. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute appropriate stability studies and handle this compound with an awareness of its potential degradation liabilities. Further characterization of degradation products from acidic, oxidative, and photolytic stress would provide a more complete stability profile.

References

The Biological Activity of Deuterated Idebenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic analogue of coenzyme Q10, has been a subject of significant research due to its antioxidant properties and its role in mitochondrial bioenergetics.[1][2] The deuteration of pharmaceuticals is a strategic approach to improve their pharmacokinetic and/or toxicological profiles.[3] This technical guide provides an in-depth analysis of the biological activity of a deuterated form of an idebenone-related compound, Vatiquinone (also known as PTC743), and compares it with the non-deuterated parent compound, Idebenone. While not a direct deuterated version of Idebenone, Vatiquinone is a structurally related quinone derivative where deuteration has been explored to enhance its therapeutic potential. This guide will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays.

Mechanism of Action

Idebenone: A Multifaceted Antioxidant and Bioenergetic Agent

Idebenone's biological activity is characterized by several interconnected mechanisms:

-

Mitochondrial Electron Transport Chain (ETC) modulation: As a Coenzyme Q10 analogue, Idebenone can shuttle electrons in the mitochondrial respiratory chain.[2][4] Under conditions of mitochondrial dysfunction, particularly at Complex I, Idebenone can donate electrons directly to Complex III, thereby helping to maintain ATP production.

-

Antioxidant Activity: Idebenone is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular membranes and mitochondria from oxidative damage.

-

Inhibition of Ferroptosis: Recent studies have revealed that Idebenone is a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. It achieves this by stabilizing the Ferroptosis Suppressor Protein 1 (FSP1), which reduces Coenzyme Q10 to its antioxidant form, CoQ10H2. Additionally, Idebenone can inhibit excessive autophagy-mediated ferroptosis through the ROS-AMPK-mTOR signaling pathway.

-

Nrf2 Pathway Activation: Idebenone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a wide range of cytoprotective genes.

Deuterated Idebenone (Vatiquinone): A Selective 15-Lipoxygenase Inhibitor

Vatiquinone's primary mechanism of action is the selective inhibition of 15-lipoxygenase (15-LO).

-

15-Lipoxygenase (15-LO) Inhibition: 15-LO is a key enzyme in the biosynthesis of pro-inflammatory lipid mediators and plays a crucial role in the process of ferroptosis by promoting lipid peroxidation. By inhibiting 15-LO, Vatiquinone effectively suppresses oxidative stress and inflammation, and prevents ferroptotic cell death.

Quantitative Data

Direct comparative quantitative data for the biological activity and pharmacokinetics of Idebenone and Vatiquinone is limited in publicly available literature. The following tables summarize the available data from separate studies.

Table 1: Comparative Biological Activity

| Parameter | Idebenone | Deuterated Idebenone (Vatiquinone) | Reference(s) |

| Primary Target | Mitochondrial Electron Transport Chain, FSP1, Nrf2 | 15-Lipoxygenase | |

| Ferroptosis Inhibition | Potent inhibitor | Potent inhibitor | |

| Antioxidant Activity (ORAC Assay) | Exhibits antioxidant capacity | Data not available in a directly comparable format | |

| IC50 (15-LO Inhibition) | Data not available | Data not available in a directly comparable format |

Table 2: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Idebenone | Deuterated Idebenone (Vatiquinone) | Reference(s) |

| Bioavailability | Low, extensive first-pass metabolism | Improved bioavailability with a medium-fat meal (up to 25-fold increase) | |

| Half-life (t½) | ~16.5 hours (total metabolites) | ~9 hours (effective half-life) | |

| Time to Peak Concentration (Tmax) | ~2.3 hours | Median of 5 hours | |

| Metabolism | Rapidly metabolized by CYP1A2, 2C9, 2C19, 2D6, 3A4 | Primarily metabolized by CYP3A4 | |

| Clearance (CL/F) | Not directly reported | 162.72 L/h (apparent clearance) | |

| Volume of Distribution (Vd/F) | Not directly reported | 180.75 L (central), 4852.69 L (peripheral) |

Note: The pharmacokinetic parameters for Idebenone and Vatiquinone are from separate studies and not from a head-to-head comparative trial. Therefore, direct comparisons should be made with caution.

Signaling Pathways and Experimental Workflows

Idebenone's Mechanism of Action in Ferroptosis Inhibition

Caption: Idebenone inhibits ferroptosis by stabilizing FSP1, which in turn reduces CoQ10 to its antioxidant form.

Deuterated Idebenone (Vatiquinone) in the 15-Lipoxygenase Pathway

Caption: Vatiquinone inhibits the 15-Lipoxygenase (15-LO) enzyme, preventing the oxidation of PUFAs and subsequent ferroptosis.

Idebenone and the Nrf2 Antioxidant Response Pathway

Caption: Idebenone activates the Nrf2 pathway, leading to the transcription of antioxidant genes.

Experimental Protocols

15-Lipoxygenase (15-LO) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (e.g., Vatiquinone) on 15-LO.

Materials:

-

Purified 15-lipoxygenase enzyme

-

Linoleic acid (substrate)

-

Test compound (Vatiquinone)

-

Inhibitor (e.g., known 15-LO inhibitor as a positive control)

-

Borate buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing borate buffer and the 15-LO enzyme solution.

-

Add the test compound (Vatiquinone) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the 15-LO enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Ferroptosis Inhibition Assay (Cell Viability)

Objective: To assess the ability of a test compound to protect cells from ferroptosis induced by a known inducer (e.g., RSL3 or erastin).

Materials:

-

Cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)

-

Cell culture medium and supplements

-

Ferroptosis inducer (e.g., RSL3 or erastin)

-

Test compound (Idebenone or Vatiquinone)

-

Ferrostatin-1 (positive control inhibitor of ferroptosis)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound, Ferrostatin-1, or vehicle control for a defined period (e.g., 1-2 hours).

-

Add the ferroptosis inducer (RSL3 or erastin) to the wells.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

-

Measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.

-

Normalize the viability data to the vehicle-treated control group.

-

Determine the EC50 value, the concentration of the test compound that provides 50% protection against ferroptosis-induced cell death.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with a test compound.

Materials:

-

Cell line (e.g., ARPE-19 or primary astrocytes)

-

Test compound (Idebenone)

-

Sulforaphane (positive control for Nrf2 activation)

-

Paraformaldehyde (for cell fixation)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with the test compound, positive control, or vehicle for a specified time.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cell membranes with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-Nrf2 antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope and quantify the nuclear Nrf2 fluorescence intensity using image analysis software.

Measurement of Mitochondrial Respiration (High-Resolution Respirometry)

Objective: To measure the effect of a test compound on mitochondrial oxygen consumption rates.

Materials:

-

Isolated mitochondria or intact cells

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium

-

Substrates for different respiratory chain complexes (e.g., pyruvate, malate, succinate)

-

Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin)

-

Test compound (Idebenone)

Procedure:

-

Calibrate the oxygen sensors of the respirometer.

-

Add the respiration medium to the chambers of the respirometer.

-

Add the isolated mitochondria or cell suspension to the chambers.

-

Record the basal respiration rate.

-

Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain. For example:

-

Add pyruvate and malate to measure Complex I-linked respiration.

-

Add ADP to measure state 3 respiration (ATP synthesis-linked).

-

Add succinate to measure Complex II-linked respiration.

-

Add rotenone to inhibit Complex I and isolate Complex II activity.

-

Add antimycin A to inhibit Complex III.

-

-

Introduce the test compound (Idebenone) at various concentrations to determine its effect on different respiratory states.

-

Analyze the changes in oxygen consumption rates to understand the compound's impact on mitochondrial function.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Idebenone? [synapse.patsnap.com]

- 3. Characterizing Population Pharmacokinetics of Vatiquinone in Healthy Volunteers and Patients with Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on the Therapeutic Potential of Idebenone-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic analogue of coenzyme Q10 (CoQ10), has been the subject of considerable research for its potential therapeutic applications in a range of neurological and mitochondrial disorders.[1][2][3] Its mechanism of action centers on its role as a potent antioxidant and a key component in mitochondrial electron transport, facilitating ATP production.[1][2] The isotopic-labeled variant, Idebenone-13C,d3, serves as a critical tool in the precise quantitative analysis of Idebenone in biological matrices, underpinning the pharmacokinetic and metabolic studies that are crucial for its clinical development. This technical guide provides an in-depth overview of the early-stage research surrounding Idebenone, with a focus on the instrumental role of this compound in elucidating its therapeutic potential.

Mechanism of Action

Idebenone's primary mechanism of action is linked to its ability to enhance mitochondrial function and mitigate oxidative stress. It acts as an electron carrier in the mitochondrial electron transport chain (ETC), capable of bypassing complex I, which is often impaired in mitochondrial diseases, to directly donate electrons to complex III. This action helps to restore ATP synthesis and reduce the production of reactive oxygen species (ROS). Furthermore, Idebenone is a powerful antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Figure 1: Signaling pathway of Idebenone in the mitochondrial electron transport chain.

Pharmacokinetic Profile of Idebenone

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the case of Idebenone, its isotopically labeled form, this compound, is utilized as an internal standard for accurate quantification in plasma and other biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Idebenone is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.

Table 1: Summary of Pharmacokinetic Parameters of Idebenone in Healthy Male Subjects

| Parameter | Single Dose (150 mg) | Single Dose (750 mg) | Repeated Dose (150 mg, 14 days) | Repeated Dose (750 mg, 14 days) |

| Cmax (ng/mL) | Low, dose-proportional increase | Low, dose-proportional increase | No significant accumulation | No significant accumulation |

| AUC0-t (ng·h/mL) | Dose-proportional increase | Dose-proportional increase | No significant accumulation | No significant accumulation |

| Metabolism | High first-pass effect (>99%) to inactive metabolites (QS10, QS8, QS6, QS4) | High first-pass effect (>99%) to inactive metabolites (QS10, QS8, QS6, QS4) | Consistent with single dose | Consistent with single dose |

| Food Effect | Bioavailability increases with food | Bioavailability increases with food | Not explicitly stated, but likely similar | Not explicitly stated, but likely similar |

Data synthesized from multiple phase 1 clinical studies.

Experimental Protocols

The use of this compound is central to the analytical methodology for quantifying Idebenone in biological samples. Below is a representative experimental protocol for a pharmacokinetic study.

Protocol: Quantification of Idebenone in Human Plasma using LC-MS/MS

-

Sample Preparation:

-

Collect blood samples from subjects at predetermined time points following oral administration of Idebenone.

-

Centrifuge the blood samples to separate the plasma.

-

To a known volume of plasma, add a precise amount of this compound solution (internal standard).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer.

-

Separate Idebenone and this compound from other plasma components on a suitable analytical column.

-

Detect and quantify the parent drug and the internal standard using specific mass transitions in the mass spectrometer.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of Idebenone to the peak area of this compound.

-

Determine the concentration of Idebenone in the plasma samples by comparing the peak area ratios to a standard curve prepared with known concentrations of Idebenone and a constant concentration of the internal standard.

-

Figure 2: Experimental workflow for a pharmacokinetic study of Idebenone using this compound.

Therapeutic Potential and Future Directions

Early-stage research has primarily focused on Idebenone for conditions associated with mitochondrial dysfunction and oxidative stress, such as Friedreich's ataxia, Leber's hereditary optic neuropathy (LHON), and Duchenne muscular dystrophy. While some clinical trials have shown promise, particularly in LHON, results in other conditions have been mixed.

The therapeutic potential of Idebenone is being explored in a wider range of indications, including Alzheimer's disease and other neurodegenerative disorders. The precise and reliable quantification of Idebenone, made possible by the use of this compound, is essential for establishing clear pharmacokinetic/pharmacodynamic relationships. This understanding is critical for optimizing dosing regimens and improving the likelihood of success in future clinical trials.

Future research should continue to leverage stable isotope-labeled compounds like this compound to:

-

Investigate the distribution of Idebenone into target tissues, such as the central nervous system.

-

Characterize the full metabolic profile of Idebenone in different patient populations.

-

Explore potential drug-drug interactions that may affect its efficacy and safety.

By employing rigorous analytical methodologies, the scientific community can continue to build a comprehensive understanding of Idebenone's therapeutic potential and pave the way for its effective clinical use.

References

The Quest for Novel Therapeutic Targets: A Methodological Framework Utilizing Isotopically Labeled Idebenone

Introduction

Idebenone, a synthetic analogue of coenzyme Q10, has been a subject of significant research due to its antioxidant properties and its role in mitochondrial bioenergetics.[1][2] While its primary clinical application is in the treatment of Leber's hereditary optic neuropathy (LHON), the full spectrum of its molecular interactions and therapeutic potential remains an active area of investigation.[3][4] The discovery of novel therapeutic targets is a cornerstone of modern drug development. A powerful strategy in this endeavor is the use of chemical proteomics, which employs small molecule probes to identify protein targets in a complex biological system.[1] This technical guide outlines a conceptual framework for the discovery of novel therapeutic targets using a specifically designed tool: Idebenone isotopically labeled with Carbon-13 and Deuterium (Idebenone-¹³C,d₃).

While specific experimental data on the use of Idebenone-¹³C,d₃ for broad therapeutic target discovery is not yet widely available in published literature, this document will detail the established methodologies and logical workflows through which such a molecule could be leveraged. This guide is intended for researchers, scientists, and drug development professionals interested in the application of advanced chemical proteomics for novel target identification.

Core Principles: Why Use Isotopically Labeled Idebenone?

The introduction of stable isotopes like ¹³C and Deuterium (d) into the Idebenone structure does not significantly alter its chemical properties or biological activity. However, it provides a unique mass signature that allows for its precise detection and quantification in complex biological samples using mass spectrometry. This "heavy" version of Idebenone can be used as a "bait" to fish out its interacting proteins from a sea of cellular components. The known mass shift allows for the confident identification of the probe and any molecules it is bound to.

Experimental Workflow: A Step-by-Step Approach to Target Discovery

The overall process of using Idebenone-¹³C,d₃ to identify novel therapeutic targets can be broken down into several key stages, each with its own set of detailed protocols.

Caption: A generalized workflow for novel therapeutic target discovery using an affinity-based chemical proteomics approach with a labeled small molecule probe.

Synthesis of Idebenone-¹³C,d₃

The foundational step is the chemical synthesis of Idebenone with incorporated stable isotopes. While a specific protocol for Idebenone-¹³C,d₃ is not publicly documented, synthetic routes for Idebenone and its analogues are established. Isotopic labeling would be introduced by using commercially available ¹³C- and deuterium-labeled precursors in the synthesis pathway. For instance, labeled synthons for the benzoquinone ring or the hydroxydecyl side chain could be utilized.

Experimental Protocols

a. Cell Culture and Treatment:

-

Cell Lines: A panel of relevant human cell lines would be selected based on the therapeutic area of interest (e.g., neuronal cells for neurodegenerative diseases, cancer cell lines).

-

Culture Conditions: Cells are cultured under standard conditions to a confluent state.

-

Treatment: Cells are treated with Idebenone-¹³C,d₃ at various concentrations and for different durations to determine optimal binding conditions. A control group of cells is treated with a vehicle (e.g., DMSO).

b. Cell Lysis and Protein Extraction:

-

Lysis Buffer: Cells are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein integrity and protein-protein interactions.

-

Homogenization: Lysates are homogenized and then centrifuged to pellet cell debris, yielding a clear protein lysate.

-

Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the Bradford assay.

c. Affinity Purification of Idebenone-¹³C,d₃-Binding Proteins:

This protocol is based on the principle of using the labeled Idebenone as a "bait" to capture its interacting proteins.

-

Immobilization of Bait: Idebenone-¹³C,d₃, potentially modified with a linker arm and a reactive group (e.g., an alkyne for click chemistry), is covalently attached to a solid support, such as agarose or magnetic beads.

-

Incubation: The immobilized Idebenone-¹³C,d₃ beads are incubated with the cell lysate to allow for the binding of target proteins.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific protein binders.

-

Elution: The specifically bound proteins are eluted from the beads. This can be achieved by:

-

Competitive Elution: Using an excess of free, unlabeled Idebenone.

-

Denaturing Elution: Using a buffer containing SDS or by changing the pH.

-

d. Protein Identification by Mass Spectrometry:

-

SDS-PAGE: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by Coomassie or silver staining.

-

In-Gel Digestion: Protein bands of interest are excised from the gel and subjected to in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the amino acid sequences of the peptides.

-

Database Searching: The obtained peptide sequences are searched against a protein database (e.g., UniProt) to identify the corresponding proteins. The presence of the ¹³C and deuterium labels on the Idebenone fragment attached to a peptide provides definitive evidence of a direct interaction.

Data Presentation and Quantitative Analysis

The output from the mass spectrometer is a list of identified proteins. To distinguish true interactors from background noise, quantitative proteomics methods are essential.

Table 1: Hypothetical Quantitative Proteomics Data for Idebenone-¹³C,d₃ Pulldown

| Protein ID | Gene Symbol | Fold Enrichment (Idebenone-¹³C,d₃ vs. Control) | p-value | Known Function |

| P04075 | NQO1 | 25.3 | < 0.001 | NAD(P)H:quinone oxidoreductase 1 |

| Q9Y2Q1 | PRDX5 | 15.8 | < 0.005 | Peroxiredoxin-5, mitochondrial |

| P30048 | TXN | 12.1 | < 0.01 | Thioredoxin |

| Q16881 | AKR1B1 | 8.5 | < 0.05 | Aldo-keto reductase family 1 member B1 |

| ... | ... | ... | ... | ... |

This table represents a hypothetical outcome to illustrate how quantitative data would be presented. NQO1 is a known interactor of Idebenone and would be expected to be highly enriched.

Visualization of Signaling Pathways and Logical Relationships

Once potential targets are identified and quantified, it is crucial to understand their roles in cellular signaling pathways.

Caption: A conceptual diagram illustrating the interaction of Idebenone-¹³C,d₃ with its identified protein targets and their potential involvement in downstream cellular pathways.

Target Validation

The final and most critical phase is the validation of the identified targets. This involves a series of experiments to confirm the biological relevance of the interaction.

-

Biochemical Assays: In vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to determine the binding affinity between Idebenone and the purified target protein.

-

Cellular Assays:

-

Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein and then assessing the cellular response to Idebenone.

-

Overexpression Studies: Overexpressing the target protein to see if it enhances the effects of Idebenone.

-

Functional Assays: Designing assays to measure the specific activity of the target protein in the presence and absence of Idebenone.

-

Conclusion

The use of isotopically labeled small molecules like Idebenone-¹³C,d₃ in conjunction with advanced chemical proteomics techniques offers a powerful and unbiased approach for the discovery of novel therapeutic targets. While the specific application of Idebenone-¹³C,d₃ for this purpose is not yet a matter of public record, the methodologies outlined in this guide provide a robust framework for such an investigation. The identification of new binding partners for Idebenone could unveil previously unknown mechanisms of action and open up new avenues for the development of therapies for a range of diseases. This approach underscores the importance of chemical biology in pushing the boundaries of modern drug discovery.

References

- 1. Chemical Proteomics | Evotec [evotec.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and characterization of mitoQ and idebenone analogues as mediators of oxygen consumption in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Idebenone Exerts anti-Triple Negative Breast Cancer Effects via Dual Signaling Pathways of GADD45 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Idebenone in Human Plasma using a Validated LC-MS/MS Method with Idebenone-¹³C,d₃ as Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Idebenone in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Idebenone-¹³C,d₃, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Idebenone.

Introduction

Idebenone, a synthetic analog of coenzyme Q10, is an antioxidant that has been investigated for the treatment of various neurological disorders. To support clinical and preclinical studies, a reliable and sensitive bioanalytical method for the quantification of Idebenone in plasma is essential. This application note describes a validated LC-MS/MS method for the determination of Idebenone in human plasma, employing Idebenone-¹³C,d₃ as the internal standard to correct for matrix effects and variability in extraction and ionization.

Experimental

Materials and Reagents

-

Idebenone analytical standard (≥97.0% purity)

-

Idebenone-¹³C,d₃ (stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K₂EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method was employed for the extraction of Idebenone from plasma samples.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (Idebenone-¹³C,d₃ in acetonitrile).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 40% B to 95% B in 2.5 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (Idebenone) | m/z 339.2 → 197.1[1] |

| Monitored Transition (Idebenone-¹³C,d₃) | m/z 343.2 → 200.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for Idebenone in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantitation (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | r² |

| Idebenone | 0.5 - 500 | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 4: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 |

| Medium | 75 | < 15 | 85-115 | < 15 | 85-115 |

| High | 400 | < 15 | 85-115 | < 15 | 85-115 |

Recovery

The extraction recovery of Idebenone was determined by comparing the peak areas of extracted samples with those of unextracted standards.

Table 5: Extraction Recovery

| Analyte | Low QC (1.5 ng/mL) | Medium QC (75 ng/mL) | High QC (400 ng/mL) |

| Idebenone | > 85% | > 85% | > 85% |

| Idebenone-¹³C,d₃ | \multicolumn{3}{c | }{> 85%} |

Workflow Diagrams

Caption: Experimental workflow for the quantitative analysis of Idebenone in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative analysis of Idebenone in human plasma. The use of a stable isotope-labeled internal standard, Idebenone-¹³C,d₃, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical studies.

References

Application Notes and Protocols for a Pharmacokinetic Study of Idebenone using Idebenone-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone is a synthetic antioxidant and a structural analog of coenzyme Q10. It is investigated for its therapeutic potential in various neurological and mitochondrial disorders. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring its safety and efficacy. The use of stable isotope-labeled compounds, such as Idebenone-¹³C,d₃, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for elucidating the absorption, distribution, metabolism, and excretion (ADME) of Idebenone. This document provides a detailed protocol for a pharmacokinetic study of Idebenone utilizing Idebenone-¹³C,d₃ as a tracer.

Study Objectives

-

To characterize the single-dose pharmacokinetic profile of Idebenone in plasma.

-

To determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

-

To utilize Idebenone-¹³C,d₃ as an internal standard for accurate quantification and as a tracer to differentiate the administered drug from any potential endogenous interferences.

Experimental Design

This protocol outlines a single-center, open-label, single-dose pharmacokinetic study in healthy human subjects.

2.1. Investigational Product

-

Test Article: Idebenone

-

Tracer: Idebenone-¹³C,d₃ (structure to be confirmed by the supplier)

2.2. Study Population

A cohort of healthy adult male and/or female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ², will be recruited. All subjects will provide written informed consent before participation.

2.3. Dosing and Administration

A single oral dose of Idebenone will be administered to subjects after an overnight fast. The exact dose will be determined based on preclinical data and previously conducted clinical studies. A microdose of Idebenone-¹³C,d₃ will be co-administered or administered intravenously to trace the metabolic fate of the parent drug.

2.4. Sample Collection

Serial blood samples (approximately 5 mL each) will be collected in K₂EDTA-containing tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Methodology: LC-MS/MS Quantification of Idebenone and Idebenone-¹³C,d₃

3.1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the simultaneous determination of multiple drugs in plasma[1].

-

Thaw frozen plasma samples at room temperature.

-

To 500 µL of plasma in a polypropylene tube, add 50 µL of Idebenone-¹³C,d₃ internal standard working solution (concentration to be optimized).

-

Vortex the mixture for 30 seconds.

-

Add 2 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v) as the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

3.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized for the separation of Idebenone and its metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Idebenone and Idebenone-¹³C,d₃ need to be determined by direct infusion of the compounds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Idebenone | To be determined | To be determined | 200 |

| Idebenone-¹³C,d₃ | To be determined | To be determined | 200 |

Table 1: Hypothetical MRM transitions for Idebenone and its stable isotope-labeled internal standard.

Data Presentation and Analysis

4.1. Pharmacokinetic Parameters

The following pharmacokinetic parameters will be calculated for Idebenone using non-compartmental analysis:

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC₀₋t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC₀₋inf | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL/F | Apparent total body clearance |

| Vz/F | Apparent volume of distribution |

Table 2: Key Pharmacokinetic Parameters to be Determined.

4.2. Sample Data Table

The following table structure should be used to present the mean plasma concentration-time data for Idebenone.

| Time (h) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |

| 0 | BQL | - |

| 0.5 | ||

| 1.0 | ||

| 1.5 | ||

| 2.0 | ||

| 3.0 | ||

| 4.0 | ||

| 6.0 | ||

| 8.0 | ||

| 12.0 | ||

| 24.0 | ||

| 48.0 | ||

| 72.0 |

Table 3: Mean Plasma Concentration-Time Profile of Idebenone. BQL = Below Quantifiable Limit.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the pharmacokinetic study of Idebenone.

5.2. Idebenone's Proposed Mechanism of Action

Caption: Proposed dual mechanism of action of Idebenone.

References

Application of Idebenone-13C,d3 in Drug Metabolism Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant investigated for its therapeutic potential in various neurological disorders. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. The use of stable isotope-labeled compounds, such as Idebenone-13C,d3, offers significant advantages in drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for the utilization of this compound in such studies, enabling accurate metabolite identification, quantification, and pathway elucidation. The incorporation of both carbon-13 and deuterium isotopes provides a unique mass shift, facilitating the differentiation of the drug and its metabolites from endogenous compounds and background noise in mass spectrometry analysis.

Core Applications of this compound

The unique stable isotope signature of this compound makes it an invaluable tool for:

-

Metabolite Profiling and Identification: The distinct mass difference between unlabeled and labeled Idebenone allows for the unequivocal identification of drug-related metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

-

Reaction Phenotyping: Elucidating the specific enzymes responsible for Idebenone's metabolism (e.g., cytochrome P450 isoforms) by incubating this compound with specific recombinant enzymes.[1][2]

-

Absolute Bioavailability Studies: Serving as an ideal internal standard for quantitative bioanalysis (e.g., LC-MS/MS) due to its similar physicochemical properties to the parent drug but distinct mass.[3]

-

Mass Balance Studies: Accurately tracking the excretion pathways and quantifying the total drug-related material in urine and feces.

-

Pharmacokinetic (PK) Studies: Precise determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

Metabolic Pathway of Idebenone

Idebenone undergoes extensive first-pass metabolism, with over 99% of the parent drug being metabolized.[3][4] The primary metabolic pathway involves the oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4. These metabolites can further undergo phase II conjugation reactions, primarily forming glucuronides and sulfates, before excretion.

Caption: Metabolic pathway of Idebenone.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Idebenone metabolism and analysis, derived from studies using sensitive analytical methods like LC-MS/MS.

Table 1: LC-MS/MS Parameters for the Analysis of Idebenone and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Quantification (LLQ) |

| Parent Idebenone | 339 | 197 | 0.5 ng/mL |

| Total Idebenone | - | - | 50 ng/mL |

| Total QS10 | 353 | 275 | 50 ng/mL |

| Total QS6 | 297 | 235 | 25 ng/mL |

| Total QS4 | 269 | 207 | 50 ng/mL |

Table 2: Urinary Excretion of Idebenone Metabolites After Repeated Oral Administration

| Metabolite | Percentage of Administered Dose Excreted in Urine |

| Total QS4 | ~50-54% |

| Total QS6 | ~6-9% |

| Total QS10 | <1.5% |

| Total Idebenone | <1% |

Experimental Protocols

Protocol 1: In Vitro Metabolite Profiling using Human Liver Microsomes (HLM)

This protocol outlines the procedure for identifying metabolites of this compound using pooled human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add this compound stock solution to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of the test compound should be optimized (e.g., 1 µM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if not using the labeled compound for semi-quantitative purposes).

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

-

Analysis:

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

Analyze the samples using a high-resolution mass spectrometer to detect the parent compound and its metabolites, looking for the characteristic mass shift of the 13C and deuterium labels.

-

Caption: Workflow for in vitro metabolism of this compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical rodent pharmacokinetic study to evaluate the ADME properties of this compound.

Materials:

-

This compound

-

Test animals (e.g., Sprague-Dawley rats)

-

Dosing vehicle (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Metabolic cages for urine and feces collection

-

Homogenizer for tissue processing

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage).

-

-

Sample Collection:

-

Blood: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA tubes.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma.

-

Urine: Pool urine samples for each collection interval.

-

Feces and Tissues: Homogenize feces and tissue samples in an appropriate buffer.

-

-

Extraction:

-

Perform protein precipitation or liquid-liquid extraction on plasma, urine, and tissue homogenates to isolate the analytes. Use a deuterated internal standard of Idebenone and its metabolites for absolute quantification.

-

-

Analysis:

-

Analyze the extracted samples by LC-MS/MS to quantify the concentrations of this compound and its labeled metabolites.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

-

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The use of this compound is a powerful strategy in drug metabolism and pharmacokinetic research. Its stable isotope label provides an unambiguous signature for tracking the molecule and its metabolites through complex biological systems. The protocols outlined in this document provide a framework for conducting robust in vitro and in vivo studies to thoroughly characterize the ADME properties of Idebenone, ultimately contributing to a more comprehensive understanding of its clinical pharmacology.

References

Application Notes and Protocols for the Use of Idebenone-13C,d3 in Preclinical DMPK Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Idebenone-13C,d3 as a stable isotope-labeled internal standard in preclinical Drug Metabolism and Pharmacokinetic (DMPK) studies of Idebenone.

Introduction

Idebenone, a synthetic analogue of coenzyme Q10, is a potent antioxidant that enhances mitochondrial function. It is under investigation for various neurological and mitochondrial disorders. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis.

Physicochemical Properties of Idebenone and this compound

| Property | Idebenone | This compound |

| Chemical Name | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone | 2-(10-hydroxydecyl)-5,6-dimethoxy-3-(methyl-13C,d3)-1,4-benzoquinone |

| Molecular Formula | C₁₉H₃₀O₅ | C₁₈¹³CH₂₇D₃O₅ |

| Molecular Weight | 338.44 g/mol | 342.45 g/mol |

| Appearance | Yellow-orange crystalline powder | Yellow-orange crystalline powder |

| Solubility | Practically insoluble in water, soluble in most organic solvents | Similar to Idebenone |

Preclinical Pharmacokinetic Data of Idebenone

The following tables summarize representative pharmacokinetic parameters of Idebenone in common preclinical species. This data was generated using a ¹⁴C-labeled form of Idebenone, which provides a relevant model for understanding the drug's disposition.

Table 1: Pharmacokinetic Parameters of Idebenone in Rats (Oral Administration)

| Parameter | Value |

| Dose | 10 mg/kg |

| Tmax (h) | 0.25 |

| Cmax (ng/mL) | Not specified |

| AUC (ng·h/mL) | Not specified |

| Bioavailability (%) | 91 |

| Primary Route of Elimination | Metabolism |

Table 2: Pharmacokinetic Parameters of Idebenone in Dogs (Oral Administration)

| Parameter | Value |

| Dose | 10 mg/kg |

| Tmax (h) | 0.25 |

| Cmax (ng/mL) | Not specified |

| AUC (ng·h/mL) | Not specified |

| Bioavailability (%) | 62 |

| Primary Route of Elimination | Metabolism |

Signaling and Metabolic Pathways

Mechanism of Action: Mitochondrial Electron Transport Chain Bypass

Idebenone functions as an electron carrier in the mitochondrial electron transport chain (ETC). In cases of Complex I deficiency, Idebenone can shuttle electrons from cytosolic NAD(P)H, a process facilitated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), directly to Complex III. This bypasses the dysfunctional Complex I, thereby helping to restore mitochondrial respiration and ATP production.[1][2]

Caption: Idebenone's mitochondrial electron transport chain bypass mechanism.

Antioxidant Signaling Pathway: Nrf2 Activation

Idebenone exerts antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles like Idebenone, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant genes.

Caption: Activation of the Nrf2 antioxidant pathway by Idebenone.

Metabolic Pathway of Idebenone

Idebenone undergoes extensive first-pass metabolism. The primary metabolic pathway involves the oxidative shortening of the decyl side chain, leading to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4. These metabolites can also be further conjugated with glucuronic acid or sulfate before excretion.

Caption: Metabolic pathway of Idebenone.

Experimental Protocols

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of Idebenone using this compound as an internal standard.

Caption: Preclinical pharmacokinetic study workflow for Idebenone.

Bioanalytical Method for Idebenone in Preclinical Plasma using LC-MS/MS

Objective: To quantify the concentration of Idebenone in rat or dog plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

-

Idebenone reference standard

-

This compound internal standard (IS)

-

Blank rat or dog plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

Analytical column (e.g., C18 column)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Idebenone and this compound (IS) in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Idebenone stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound in methanol at an appropriate concentration (e.g., 100 ng/mL).

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Spike blank plasma with the appropriate Idebenone working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Spike blank plasma with Idebenone working solutions to prepare QC samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (unknown, calibration standard, or QC), add 150 µL of the this compound working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Example):

-

LC System:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, return to 50% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Idebenone: Q1: 339.2 m/z -> Q3: 197.1 m/z

-

This compound: Q1: 343.2 m/z -> Q3: 201.1 m/z

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Idebenone and this compound.

-

Calculate the peak area ratio (Idebenone / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Idebenone in the unknown samples and QC samples from the calibration curve.

-

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

In Vitro Metabolism Study Protocol

Objective: To investigate the metabolic stability of Idebenone in rat and dog liver microsomes.

Materials:

-

Idebenone

-

Rat and dog liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

This compound (for LC-MS/MS analysis internal standard)

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and Idebenone (e.g., 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of cold acetonitrile containing this compound.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Idebenone.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Idebenone remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

-

Conclusion

The use of this compound as an internal standard is crucial for the development of accurate and reliable bioanalytical methods to support preclinical DMPK studies of Idebenone. The protocols and information provided herein offer a framework for researchers to design and execute robust studies to characterize the pharmacokinetic and metabolic profile of this promising therapeutic agent.

References

Application Notes and Protocols for Idebenone-13C,d3 in Cell-Based Assays for Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idebenone, a synthetic short-chain benzoquinone analog of coenzyme Q10, has garnered significant interest for its therapeutic potential in mitochondrial and neuromuscular disorders. Its mechanism of action involves acting as a mitochondrial electron carrier and a potent antioxidant.[1][2][3] Idebenone can bypass mitochondrial complex I, which is deficient in several mitochondrial diseases, by transferring electrons directly to complex III, thereby restoring cellular energy (ATP) production.[2][4] The enzymatic reduction of Idebenone to its active hydroquinone form, idebenol, is primarily carried out by NAD(P)H:quinone oxidoreductase 1 (NQO1).

The use of stable isotope-labeled Idebenone, specifically Idebenone-13C,d3, offers a powerful tool for elucidating its metabolic fate, cellular uptake, and engagement with mitochondrial pathways. By incorporating heavy isotopes of carbon and deuterium, researchers can distinguish the exogenously supplied Idebenone from its endogenous counterparts and track its biotransformation using mass spectrometry. These application notes provide detailed protocols for utilizing this compound in a suite of cell-based assays to comprehensively evaluate its impact on mitochondrial function.

Key Applications

-

Metabolic Fate Analysis: Tracing the uptake, metabolism, and localization of this compound within the cell and its sub-compartments, particularly the mitochondria.

-

Mitochondrial Respiration: Quantifying the effect of Idebenone on oxygen consumption rates (OCR) to assess its impact on the electron transport chain, including its ability to bypass Complex I.

-

ATP Production: Measuring changes in cellular ATP levels to determine the efficacy of Idebenone in restoring energy production under normal and stressed conditions.

-

Reactive Oxygen Species (ROS) Production: Evaluating the antioxidant properties of Idebenone by measuring its effect on cellular and mitochondrial ROS levels.

-

NQO1 Activity: Assessing the role of NQO1 in the bioactivation of Idebenone.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of unlabeled Idebenone on key parameters of mitochondrial function. These data provide a reference for the expected outcomes when applying the protocols described below with this compound.

Table 1: Effect of Idebenone on Cellular ATP Levels in the Presence of Rotenone (Complex I Inhibitor)

| Cell Line | Treatment | ATP Level (% of Control) | Reference |

| Human Fibroblasts (LHON) | Control | 100 | |

| Human Fibroblasts (LHON) | Idebenone (10 µM) | 142 | |

| C2C12 Myoblasts (Ndufa9 knockout) | Control | ~10 | |

| C2C12 Myoblasts (Ndufa9 knockout) | Idebenone (10 µM) | ~60 |

Table 2: Effect of Idebenone on Oxygen Consumption Rate (OCR) in Fibroblasts

| Cell Line | Treatment | Basal OCR (% Change) | Maximal OCR (% Change) | Reference |

| Human Fibroblasts (LHON) | Idebenone (1 µM, 72h) | +8.8% (upward trend) | Not specified | |

| Rat Cortical Astrocytes | Idebenone (10 µM) | +~25% | No significant effect | |

| Rat Cortical Neurons | Idebenone (10 µM) | -~20% | -~30% |

Table 3: Effect of Idebenone on Reactive Oxygen Species (ROS) Production

| Cell Line | Stressor | Treatment | ROS Level (% of Stressed Control) | Reference |

| ARPE-19 | H₂O₂ (300 µM) | Idebenone (1 µM) | ~50% | |

| Human Fibroblasts | Diethyl maleate (0.5 mM) | Idebenone | ~60% |

Experimental Protocols

Protocol 1: Metabolic Fate Analysis of this compound by LC-MS/MS

This protocol outlines the general steps for tracing the metabolism of this compound in cultured cells.

A. Cell Culture and Labeling

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor uptake and metabolism.

B. Metabolite Extraction

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

C. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of this compound and its potential metabolites.

-

MRM Transitions (Predicted):

-

This compound (Parent Ion) -> Product Ion(s)

-

Idebenol-13C,d3 (Reduced form) -> Product Ion(s)

-

Note: The exact m/z values for the parent and product ions will need to be determined based on the structure of this compound. The +4 Da mass shift (1 from 13C and 3 from deuterium) compared to unlabeled Idebenone should be considered.

-

-

D. Data Analysis

-

Process the raw data using appropriate software.

-

Identify and quantify the peak areas corresponding to this compound and its metabolites.

-

Normalize the data to an internal standard and cell number or protein concentration.

Metabolic fate analysis workflow.

Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol details the use of a Seahorse XF Analyzer to measure the effect of Idebenone on OCR.

A. Cell Seeding and Treatment

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

-

Allow cells to adhere and grow overnight.

-

On the day of the assay, treat the cells with this compound at various concentrations for the desired duration in a CO2 incubator.

B. Assay Preparation

-

Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine, and warm to 37°C.

-

One hour before the assay, replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.

C. Compound Loading (Mito Stress Test)

-

Prepare 10x stock solutions of the following mitochondrial inhibitors in the assay medium:

-

Port A: Oligomycin (ATP synthase inhibitor).

-

Port B: FCCP (uncoupling agent).

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors).

-

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

D. Seahorse XF Analyzer Run

-

Calibrate the sensor cartridge and then run the assay with the cell plate.

-

The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.

E. Data Analysis

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare the OCR profiles of this compound-treated cells with control cells.

References

- 1. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Features of Idebenone and Related Short-Chain Quinones that Rescue ATP Levels under Conditions of Impaired Mitochondrial Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Synthesis and biochemical actions of idebenone and related compounds. Ubiquinone and related compounds, XL] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Idebenone increases mitochondrial complex I activity in fibroblasts from LHON patients while producing contradictory effects on respiration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Idebenone-13C,d3 in Alzheimer's Disease Research Models

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] Oxidative stress and mitochondrial dysfunction are recognized as key early events in the pathogenesis of AD, contributing to neuronal damage and cell death.[2][3][4] Idebenone, a synthetic analogue of coenzyme Q10, has been investigated as a therapeutic agent for AD due to its potent antioxidant properties and its ability to act as an electron carrier in the mitochondrial respiratory chain.[5] It can protect neurons from oxidative damage, restore mitochondrial function, and modulate pathways related to Aβ and tau pathology.